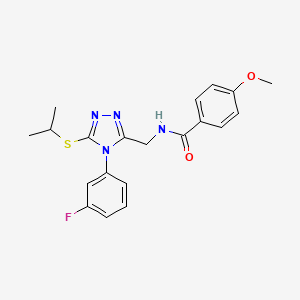

N-((4-(3-氟苯基)-5-(异丙硫基)-4H-1,2,4-三唑-3-基)甲基)-4-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

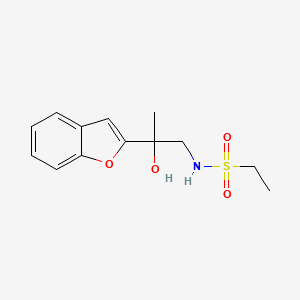

The compound "N-((4-(3-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide" is a structurally complex molecule that may have potential biological activity due to the presence of a triazole ring, a common motif in medicinal chemistry. The molecule contains a 4H-1,2,4-triazole core substituted with a 3-fluorophenyl group and an isopropylthio moiety, as well as a methoxybenzamide fragment. While the provided papers do not directly discuss this compound, they offer insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds often involves catalytic annulation or condensation reactions. For instance, a [Cp*Rh(III)]-catalyzed annulation was used to create 2-aryl quinazolin-4(3H)-one derivatives from N-methoxybenzamide and 1,4,2-bisoxazol-5-one . Similarly, a Schiff base was synthesized through a condensation reaction of 6-methoxy-2-naphthohydrazide and 4-fluorobenzaldehyde . These methods suggest that the synthesis of the compound could also involve catalytic processes or condensation reactions to form the triazole core and attach the various substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography and other spectroscopic methods. For example, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide revealed two polymorphs with different molecular packings . Additionally, the structure of N-(6-methoxybenzothiazol-2-yl)-1-(4-fluorophenyl)O,O-dipropyl-α-aminophosphonate was determined by single-crystal X-ray diffraction . These studies indicate that the molecular structure of the compound could also be determined using similar techniques, which would provide insights into its conformation and potential intermolecular interactions.

Chemical Reactions Analysis

The reactivity of similar compounds can be inferred from their functional groups. For instance, the presence of an amide group in N-3-hydroxyphenyl-4-methoxybenzamide suggests the possibility of hydrogen bonding and dimerization . The triazole ring is also known for its participation in various chemical reactions, such as nucleophilic substitution or coordination with metals. Therefore, the compound may undergo similar reactions due to the presence of these functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can provide insights into the behavior of the compound . For example, the polymorphism observed in N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide indicates that the compound may exhibit different solid-state forms, which can affect its solubility and stability . The strong intermolecular hydrogen bond observed in the crystal structure of N-(6-methoxybenzothiazol-2-yl)-1-(4-fluorophenyl)O,O-dipropyl-α-aminophosphonate suggests that the compound may also form strong hydrogen bonds, influencing its melting point and solubility .

科学研究应用

抗菌和抗真菌应用

已经合成并评估了具有三唑和苯甲酰胺部分的化合物,以了解其抗菌和抗真菌活性。例如,合成了包含噻唑环的衍生物,并针对各种细菌和真菌菌株进行了测试,显示了对微生物疾病的潜在治疗干预,特别是对细菌和真菌感染(Desai, Rajpara, & Joshi, 2013)。此外,合成含有噻唑和噻唑烷作为有希望的抗菌类似物的氟苯甲酰胺突出了氟原子在增强抗菌活性中的关键作用(Desai, Rajpara, & Joshi, 2013)。

酶抑制和受体结合

寻找可以调节酶活性或受体结合的化合物是研究的一个重要领域。例如,新型 4-唑基苯甲酰胺衍生物被设计为 GPR52 激动剂,有望改善精神疾病的症状(Tokumaru 等人,2017)。对 4-(2-氟苯基)-3-(3-甲氧基苄基)-1H-1,2,4-三唑-5(4H)-酮等化合物的合成、表征和生物学特征探索表明具有中等酶抑制潜力,表明在控制阿尔茨海默病和糖尿病等疾病方面有应用(Saleem 等人,2018)。

未来方向

: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6220-6225. Link : Renaud, P., & Sibi, M. P. (2005). Radical cascade reactions of boronic esters: a new strategy for the synthesis of complex molecules. Chemical Communications, (16), 1975-1986. Link

属性

IUPAC Name |

N-[[4-(3-fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4O2S/c1-13(2)28-20-24-23-18(25(20)16-6-4-5-15(21)11-16)12-22-19(26)14-7-9-17(27-3)10-8-14/h4-11,13H,12H2,1-3H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZQFDRMEFNCJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(N1C2=CC(=CC=C2)F)CNC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)propyl]carbamate](/img/structure/B2505359.png)

![N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2505362.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B2505365.png)

![methyl 3-[4-([1,1'-biphenyl]-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2505368.png)

![2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-phenylacetamide](/img/structure/B2505378.png)

![1-{4-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B2505380.png)

![2-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2505381.png)

![6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2505382.png)